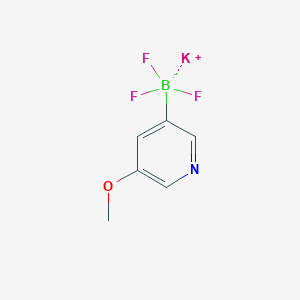

Potassium 5-methoxypyridine-3-trifluoroborate

Descripción general

Descripción

Potassium 5-methoxypyridine-3-trifluoroborate is an organoboron compound that belongs to the class of potassium aryltrifluoroborates. These compounds are valuable reagents in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound is known for its stability and versatility, making it a popular choice in various chemical processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Potassium 5-methoxypyridine-3-trifluoroborate is typically synthesized through the reaction of 5-methoxypyridine with potassium trifluoroborate. The reaction involves the use of a suitable solvent and may require specific temperature and pressure conditions to optimize yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process is designed to ensure high efficiency and cost-effectiveness while maintaining the quality of the final product. The use of automated systems and advanced purification techniques is common to achieve consistent results .

Análisis De Reacciones Químicas

Types of Reactions: Potassium 5-methoxypyridine-3-trifluoroborate primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the aryltrifluoroborate and an aryl halide in the presence of a palladium catalyst .

Common Reagents and Conditions:

Reagents: Palladium catalysts, aryl halides, bases (e.g., potassium carbonate)

Conditions: Mild temperatures, typically between 50-100°C, and the use of solvents such as ethanol or water

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Aplicaciones Científicas De Investigación

Organic Synthesis

The compound is a crucial reagent in organic synthesis, particularly in:

- Suzuki-Miyaura Coupling Reactions : This reaction allows for the formation of biaryl compounds from aryl halides and boron reagents. Potassium 5-methoxypyridine-3-trifluoroborate serves as a nucleophilic partner, reacting with palladium catalysts to facilitate carbon-carbon bond formation .

Medicinal Chemistry

Research indicates that this compound exhibits significant biological activity:

- Voltage-Gated Potassium Channel Blockade : Studies have shown that derivatives of this compound can inhibit voltage-gated potassium channels, suggesting potential therapeutic applications in neurological disorders such as multiple sclerosis .

- Anticancer Activity : Certain derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating their potential utility in cancer therapy .

Anticancer Efficacy

A study investigated the cytotoxic effects of this compound derivatives on FaDu hypopharyngeal tumor cells. The results indicated significant apoptosis induction compared to standard chemotherapeutics like bleomycin. Structure-activity relationship (SAR) analysis revealed that modifications on the pyridine ring influenced their efficacy.

Neuroprotective Properties

Another study focused on the neuroprotective potential of derivatives of this compound. These compounds were tested for their ability to block voltage-gated potassium channels and showed promise as therapeutic agents for demyelinating diseases by stabilizing neuronal membrane potentials.

Comparative Analysis of Biological Activities

The following table summarizes key features and biological activities of this compound compared to related compounds:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| This compound | Voltage-gated potassium channel blocker | Potential treatment for neurological disorders |

| Potassium 5-methoxypyridine-2-trifluoroborate | Similar structure with different substitution | Moderate biological activity |

| Potassium phenyltrifluoroborate | General cross-coupling reagent | Used in various coupling reactions |

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates stability under physiological conditions, which is crucial for its application in biological systems. While low doses are generally safe, higher concentrations may lead to toxicity, necessitating careful dosage considerations in therapeutic applications .

Mecanismo De Acción

The mechanism of action of potassium 5-methoxypyridine-3-trifluoroborate in cross-coupling reactions involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The aryl group from the potassium aryltrifluoroborate is transferred to the palladium complex.

Reductive Elimination: The final step involves the reductive elimination of the biaryl product, regenerating the palladium catalyst for further cycles.

Comparación Con Compuestos Similares

- Potassium 2-methoxypyridine-3-trifluoroborate

- Potassium 4-methoxyphenyltrifluoroborate

- Potassium phenyltrifluoroborate

Uniqueness: Potassium 5-methoxypyridine-3-trifluoroborate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and selectivity in cross-coupling reactions. This makes it a valuable reagent for synthesizing compounds with particular structural and electronic properties .

Actividad Biológica

Potassium 5-methoxypyridine-3-trifluoroborate is a compound that has garnered attention in both organic synthesis and biological research due to its unique properties and potential applications. This article delves into its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Stability

this compound is characterized by its trifluoroborate group, which enhances its stability and reactivity in various chemical reactions. This compound is primarily utilized in the Suzuki–Miyaura cross-coupling reaction, where it acts as a nucleophile that interacts with electrophiles to form carbon-carbon bonds.

Mechanism of Action

The mode of action involves transmetalation with a palladium catalyst, facilitating the formation of new bonds essential for synthesizing complex organic molecules. Its stability under various conditions makes it a reliable reagent in synthetic chemistry, allowing for diverse applications in biological contexts .

Biological Applications

Pharmaceutical Development

Research indicates that derivatives of this compound exhibit significant biological activities, particularly as voltage-gated potassium channel blockers . These properties suggest potential therapeutic applications in treating neurological conditions such as multiple sclerosis and developing imaging agents for detecting demyelinated lesions.

Biochemical Pathways

The compound plays a role in several biochemical pathways, particularly those involving enzyme interactions. It has been shown to facilitate or inhibit specific pathways by interacting with various proteins and enzymes, thereby influencing cellular functions .

Case Studies

-

Antinociceptive Properties

A study on potassium thiophene-3-trifluoroborate (a related compound) demonstrated its antinociceptive effects in mice. The research indicated that doses as low as 5 mg/kg significantly reduced pain responses without causing motor impairment, hinting at similar potential for this compound . -

Enzyme Inhibition Studies

Preliminary investigations suggest that organotrifluoroborates can act as inhibitors of serine proteases, with this compound showing promise as a non-covalent inhibitor of trypsin and α-chymotrypsin. This suggests its potential role in modulating enzyme activity within biological systems .

Stability and Temporal Effects

In laboratory settings, this compound has been observed to maintain stability over time under standard conditions. Its degradation products do not significantly alter the biochemical pathways it influences, making it a valuable tool for long-term studies .

Pharmacokinetics

The pharmacokinetics of organotrifluoroborates suggest favorable absorption and distribution characteristics, which are crucial for their effectiveness in biological applications. The compound's compatibility with various functional groups enhances its utility in drug design and synthesis.

Comparative Analysis

| Compound Name | Unique Features |

|---|---|

| Potassium 5-methoxypyridine-2-trifluoroborate | Different position of methoxy group; varies reactivity |

| Potassium phthalimidomethyltrifluoroborate | Used in different coupling reactions; distinct biological activity |

| Potassium methyltrifluoroborate | Simpler structure; widely used as a nucleophile |

The comparison highlights the unique characteristics of this compound that make it particularly effective for certain applications while also showcasing its versatility compared to other organotrifluoroborates.

Propiedades

IUPAC Name |

potassium;trifluoro-(5-methoxypyridin-3-yl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BF3NO.K/c1-12-6-2-5(3-11-4-6)7(8,9)10;/h2-4H,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GONJJEODGCVTSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CN=C1)OC)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BF3KNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.